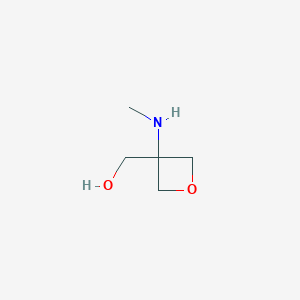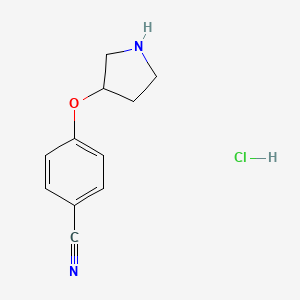
1-(Thiophen-3-ylmethyl)piperidin-4-amine dihydrochloride
Vue d'ensemble
Description
1-(Thiophen-3-ylmethyl)piperidin-4-amine dihydrochloride, also known as 1-TPMP-4-A, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule composed of a thiophen-3-ylmethylpiperidine ring and a dihydrochloride anion. This compound is used in a variety of biochemical and physiological experiments, and has been studied in depth to understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structural motif, which includes a thiophene ring and a piperidine moiety, is commonly found in molecules with central nervous system (CNS) activity. This makes it a candidate for the development of new CNS drugs, potentially offering therapeutic benefits for conditions such as depression, anxiety, and schizophrenia .
Pharmacology
Pharmacologically, “1-(Thiophen-3-ylmethyl)piperidin-4-amine dihydrochloride” could be explored for its binding affinity to different neurotransmitter receptors. It may act as an agonist or antagonist to these receptors, influencing neurotransmission and offering insights into receptor modulation in various neurological disorders .
Biochemistry
Biochemically, the compound can be utilized in enzyme inhibition studies. Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their action. This property is particularly useful in the study of disease mechanisms where enzyme malfunction plays a role, such as in metabolic disorders or cancer .
Materials Science
In the field of materials science, this compound’s thiophene unit can be polymerized to create conducting polymers. These materials are of interest for their electrical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
Chemical Engineering
From a chemical engineering perspective, the compound’s synthesis and purification processes can be optimized for industrial-scale production. This involves studying the compound’s physical and chemical properties, such as solubility and stability, to improve manufacturing efficiency and yield .
Environmental Science
Lastly, in environmental science, research could focus on the compound’s biodegradability and environmental impact. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from or related to “1-(Thiophen-3-ylmethyl)piperidin-4-amine dihydrochloride” .
Propriétés
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h3,6,8,10H,1-2,4-5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHWJNVRAWNJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CSC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-ylmethyl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)


![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)
